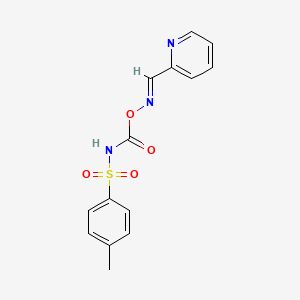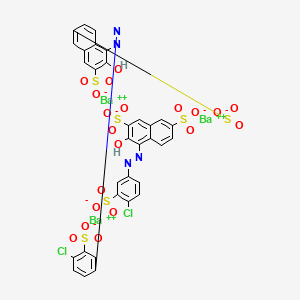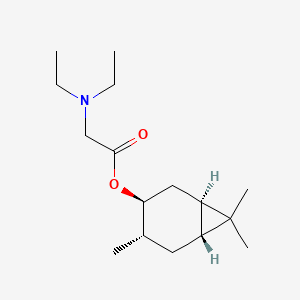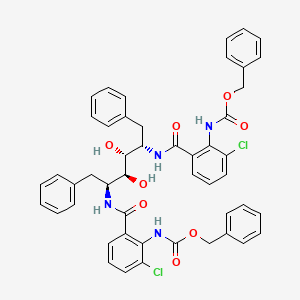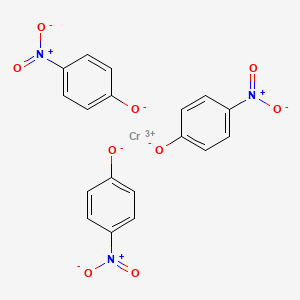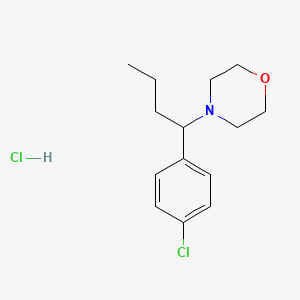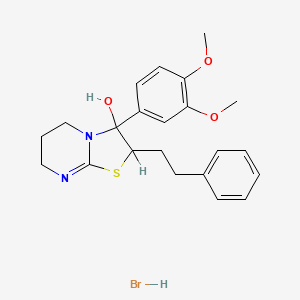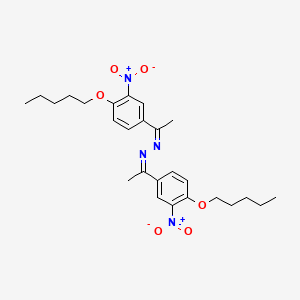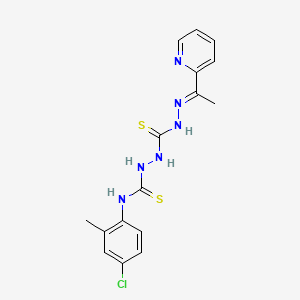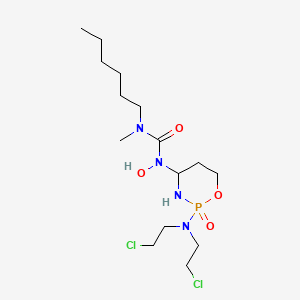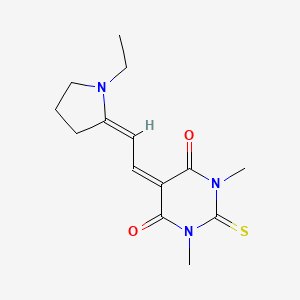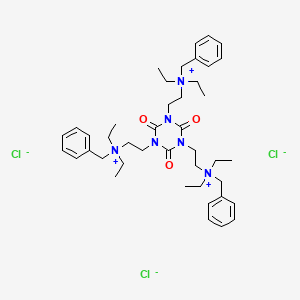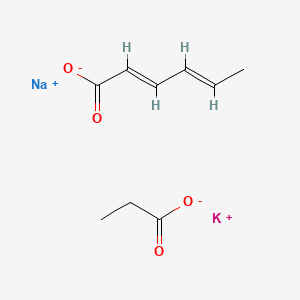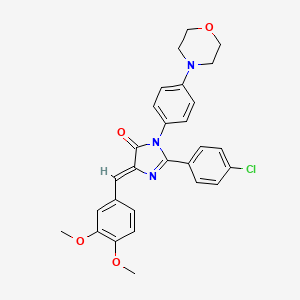
4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-5-((3,4-dimethoxyphenyl)methylene)-3-(4-(4-morpholinyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-5-((3,4-dimethoxyphenyl)methylene)-3-(4-(4-morpholinyl)phenyl)-” is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, and they are known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-5-((3,4-dimethoxyphenyl)methylene)-3-(4-(4-morpholinyl)phenyl)-” typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, amines, and other reagents that undergo condensation and cyclization reactions under controlled conditions. Common solvents used in these reactions include ethanol, methanol, and dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology
In biological research, the compound may serve as a probe or ligand to study enzyme interactions and cellular processes.
Medicine
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of “4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-5-((3,4-dimethoxyphenyl)methylene)-3-(4-(4-morpholinyl)phenyl)-” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects in biological systems. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A simpler heterocyclic compound with a similar core structure.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties.
Thiazole: Another heterocyclic compound with sulfur in the ring, providing unique reactivity.
Uniqueness
“4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-5-((3,4-dimethoxyphenyl)methylene)-3-(4-(4-morpholinyl)phenyl)-” stands out due to its complex structure, which combines multiple functional groups and aromatic rings
Eigenschaften
CAS-Nummer |
86818-94-2 |
|---|---|
Molekularformel |
C28H26ClN3O4 |
Molekulargewicht |
504.0 g/mol |
IUPAC-Name |
(5Z)-2-(4-chlorophenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-morpholin-4-ylphenyl)imidazol-4-one |
InChI |
InChI=1S/C28H26ClN3O4/c1-34-25-12-3-19(18-26(25)35-2)17-24-28(33)32(27(30-24)20-4-6-21(29)7-5-20)23-10-8-22(9-11-23)31-13-15-36-16-14-31/h3-12,17-18H,13-16H2,1-2H3/b24-17- |
InChI-Schlüssel |
FLLKLLJBHZNRCH-ULJHMMPZSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N5CCOCC5)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N5CCOCC5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


